

# Spectroscopic Profile of Diethyl Cyanophosphonate: A Technical Guide

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## Compound of Interest

Compound Name: Diethyl cyanophosphonate

Cat. No.: B031142

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **diethyl cyanophosphonate** (DEPC), a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and interpretation of these analytical techniques.

## Core Spectroscopic Data

The following tables summarize the essential quantitative spectroscopic data for **diethyl cyanophosphonate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.3	m	-	OCH <sub>2</sub> CH <sub>3</sub>
~1.4	t	-	OCH <sub>2</sub> CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~113	CN
~65	OCH <sub>2</sub> CH <sub>3</sub>
~16	OCH <sub>2</sub> CH <sub>3</sub>

#### <sup>31</sup>P NMR (Phosphorus-31 NMR) Data

Chemical Shift ( $\delta$ ) ppm
-23.5

Note: NMR data can vary slightly based on the solvent and instrument used.

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2990	Medium	C-H stretch (alkane)
~2250	Strong	C≡N stretch (nitrile)
~1270	Strong	P=O stretch (phosphoryl)
~1030	Strong	P-O-C stretch

## Mass Spectrometry (MS)

The mass spectrum of **diethyl cyanophosphonate** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity (%)	Assignment
163	-	[M] <sup>+</sup> (Molecular Ion)
135	-	[M - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>
108	100	[M - C <sub>2</sub> H <sub>4</sub> - HCN] <sup>+</sup>
81	-	[PO <sub>3</sub> (C <sub>2</sub> H <sub>5</sub> )] <sup>+</sup>
55	40.1	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific equipment used.

### NMR Spectroscopy (<sup>1</sup>H, <sup>13</sup>C, <sup>31</sup>P)

- Sample Preparation: Prepare a solution of **diethyl cyanophosphonate** (typically 5-25 mg for <sup>1</sup>H, 20-100 mg for <sup>13</sup>C and <sup>31</sup>P) in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Acquisition Parameters (<sup>1</sup>H NMR):
  - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
  - Use a pulse angle of 30-45 degrees.
  - Set the relaxation delay to 1-5 seconds.
  - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Acquisition Parameters (<sup>13</sup>C NMR):
  - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-150 ppm).

- Employ proton decoupling to simplify the spectrum.
- Use a pulse angle of 45-90 degrees.
- A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.
- Acquisition Parameters ( $^{31}\text{P}$  NMR):
  - Set the spectral width to cover the expected phosphorus chemical shift range (e.g., -50 to 50 ppm).
  - Proton decoupling is typically used.
  - Reference the spectrum to an external standard of 85%  $\text{H}_3\text{PO}_4$ .
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

## Infrared (IR) Spectroscopy

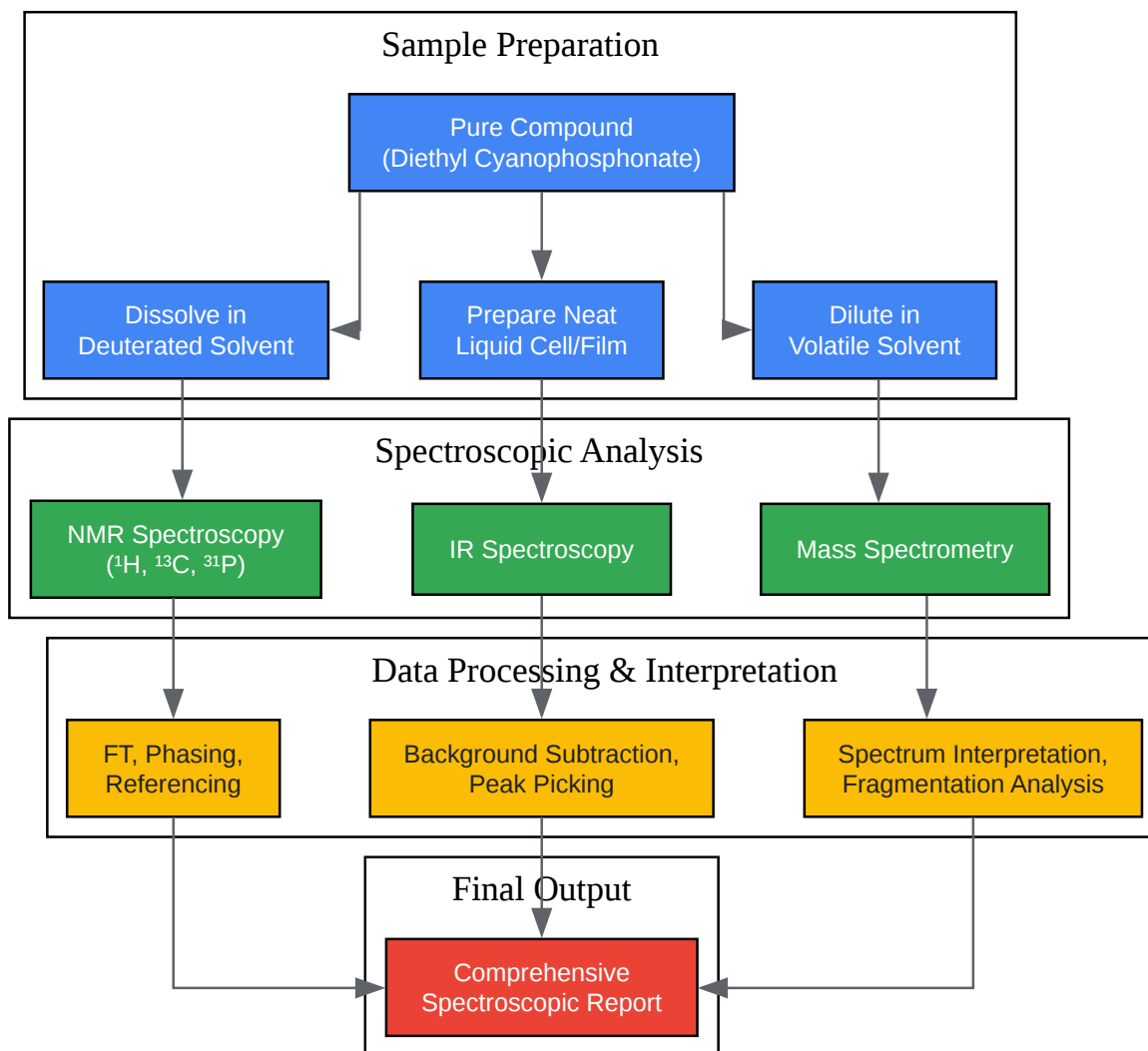
- Sample Preparation: As **diethyl cyanophosphonate** is a liquid, a neat sample can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample in the spectrometer's sample compartment.
  - Acquire the sample spectrum over the desired range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **diethyl cyanophosphonate** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or injection via a gas chromatograph (GC) or liquid chromatograph (LC).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** A detector records the abundance of ions at each  $m/z$  value, generating the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like **diethyl cyanophosphonate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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